molecular formula C14H15ClFNO5 B14802585 2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane

2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane

Cat. No.: B14802585
M. Wt: 331.72 g/mol
InChI Key: RVJLMNKUMXOVED-UHFFFAOYSA-N
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Description

2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane typically involves multiple steps, including the introduction of the chloro, ethoxy, fluoro, and nitro groups onto a phenyl ring, followed by the formation of the dioxolane ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base and a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane: shares similarities with other nitroaromatic compounds and dioxolane derivatives.

    This compound: is unique due to the combination of functional groups and its specific structural arrangement.

Uniqueness

The uniqueness of this compound lies in its multi-functional nature, allowing it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H15ClFNO5

Molecular Weight

331.72 g/mol

IUPAC Name

2-[5-chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane

InChI

InChI=1S/C14H15ClFNO5/c1-3-20-13-9(4-5-17(18)19)12(16)11(15)8-10(13)14(2)21-6-7-22-14/h4-5,8H,3,6-7H2,1-2H3

InChI Key

RVJLMNKUMXOVED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1C2(OCCO2)C)Cl)F)C=C[N+](=O)[O-]

Origin of Product

United States

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